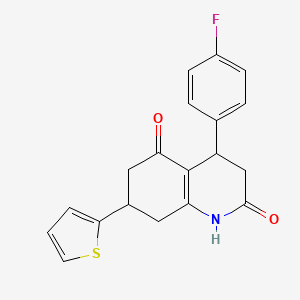![molecular formula C16H25N3O2S2 B5573638 (4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5573638.png)
(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide” is a complex organic compound. It contains a prolinamide moiety, which is a derivative of the amino acid proline, and a 2-thienyl group, which is a sulfur-containing heterocycle .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the thienyl group might undergo reactions typical of aromatic compounds .Applications De Recherche Scientifique
Catalytic Activity in Aldol Reactions
(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide and related L-prolinamide derivatives are active catalysts in direct aldol reactions. These reactions are crucial for constructing carbon-carbon bonds in organic synthesis. L-prolinamides derived from L-proline have demonstrated moderate to high enantioselectivities in these reactions, with certain derivatives exhibiting up to >99% enantiomeric excess (ee) under specific conditions. This enantioselectivity is attributed to the hydrogen bonding capabilities of the amide N-H and terminal hydroxyl groups in the catalysts, which reduce the activation energy and enhance selectivity (Tang et al., 2004).
Enantioselective Organic Synthesis
The enantioselectivity of L-prolinamide derivatives in organic reactions, such as the aldol reaction, suggests their potential for broad applications in enantioselective synthesis. These catalysts can be designed with varying degrees of hydrogen bond donating capabilities and terminal functional groups, offering a strategic approach in the synthesis of chiral molecules. The ability to achieve high enantioselectivities makes these catalysts valuable in the production of pharmaceuticals and other chiral substances (Wang et al., 2009).
Application in Asymmetric Synthesis
L-prolinamide derivatives have been applied in asymmetric synthesis, demonstrating their versatility as organocatalysts. Their catalytic activity in generating aldol adducts with high levels of diastereoselectivity and enantioselectivity underlines their importance in asymmetric synthesis. This ability to control the stereochemistry of the synthesized molecules is particularly beneficial in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly influence their efficacy and safety (Agarwal & Peddinti, 2012).
Propriétés
IUPAC Name |
(2S,4S)-N-ethyl-4-[(2-methylsulfanylacetyl)amino]-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S2/c1-4-17-16(21)14-7-12(18-15(20)10-22-3)8-19(14)9-13-6-5-11(2)23-13/h5-6,12,14H,4,7-10H2,1-3H3,(H,17,21)(H,18,20)/t12-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPQGSKPLIEOJV-JSGCOSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=CC=C(S2)C)NC(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=CC=C(S2)C)NC(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]nicotinamide](/img/structure/B5573559.png)
![[cis-4-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)cyclohexyl]amine](/img/structure/B5573578.png)

![5,5-dimethyl-3-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5573586.png)




![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573615.png)
![(4aS*,7aR*)-1-[(2-methoxyphenyl)sulfonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5573642.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-fluorobenzamide](/img/structure/B5573649.png)
![3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5573655.png)
![(3S,4R)-4-(3-fluorophenyl)-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5573659.png)

